3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate
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Overview
Description
3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a benzyl group at the 3-position of the benzoxazole ring and a 2-chlorobenzoate ester group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate typically involves the cyclization of 2-aminophenol with benzyl chloride and 2-chlorobenzoic acid under specific reaction conditions. One common method includes:
Cyclization Reaction: The reaction of 2-aminophenol with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzoxazole ring.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of optical brighteners, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Uniqueness
3-Benzyl-1,2-benzoxazol-6-yl 2-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and the 2-chlorobenzoate ester group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H14ClNO3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
(3-benzyl-1,2-benzoxazol-6-yl) 2-chlorobenzoate |
InChI |
InChI=1S/C21H14ClNO3/c22-18-9-5-4-8-16(18)21(24)25-15-10-11-17-19(23-26-20(17)13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2 |
InChI Key |
DAPNZGIGFXMVEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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